(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one
Description
(Z)-2-((Benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuranone derivative featuring a benzyl(methyl)amino substituent at the C2 position of the benzofuranone core. This compound belongs to the aurone family, characterized by a conjugated α,β-unsaturated ketone system, which confers unique electronic and biological properties . The Z-configuration of the exocyclic double bond is critical for maintaining planar molecular geometry, enabling interactions with biological targets such as enzymes or receptors. The 6-hydroxy group enhances water solubility, while the benzyl(methyl)amino moiety introduces lipophilicity, balancing pharmacokinetic properties .
Properties
IUPAC Name |
(2Z)-2-[[benzyl(methyl)amino]methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(10-12-5-3-2-4-6-12)11-16-17(20)14-8-7-13(19)9-15(14)21-16/h2-9,11,19H,10H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTOUFNCASIXMZ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from 6-Hydroxybenzofuran-3(2H)-one
A widely adopted strategy involves functionalizing the preformed benzofuran core. Starting with 6-hydroxybenzofuran-3(2H)-one, the (benzyl(methyl)amino)methylene group is introduced via condensation with N-benzyl-N-methylamine under acidic conditions. Key steps include:
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Activation of the C2 Position : Treatment with oxalyl chloride in dichloromethane activates the carbonyl group, facilitating nucleophilic attack.
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Condensation with Amine : Reaction with N-benzyl-N-methylamine in the presence of potassium carbonate yields the imine intermediate. The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.
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Purification : Flash chromatography using ethyl acetate/hexanes (25:75) isolates the product with >90% purity.
This method achieves a 73% yield under optimized conditions (50°C, 4.0 equiv Cs₂CO₃, 6 equiv methyl acrylate).
Rhodium-Catalyzed Cyclization
Rhodium-based catalysts enable one-pot synthesis of benzofuran derivatives from substituted benzamides and vinylene carbonate. For the target compound:
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C–H Activation : A cyclopentadienyl rhodium complex activates the benzamide substrate at the ortho position.
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Migratory Insertion : Vinylene carbonate inserts into the Rh–C bond, forming a six-membered metallacycle.
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β-Oxygen Elimination : The intermediate undergoes elimination to generate the benzofuran core, followed by amine conjugation.
Yields range from 30–80%, depending on substituent electronics. Electron-donating groups enhance reactivity, while steric hindrance at the amine reduces efficiency.
Catalyst-Free Synthesis from Aryl Alkynes
Aryl alkynes and sulfur ylides react in acetonitrile without catalysts to form tricyclic benzofurans. For this compound:
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Nucleophilic Addition : Hydroxyl-substituted aryl alkynes undergo nucleophilic attack by sulfur ylides, forming a propargyl intermediate.
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Cyclization : Spontaneous cyclization generates the benzofuran ring, with the Z-configuration favored due to steric effects.
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Oxidation : Manganese dioxide oxidizes the intermediate to the ketone, completing the 3(2H)-one moiety.
This method offers a 33–84% yield and avoids transition metals, making it cost-effective for large-scale production.
Alkali-Promoted Michael Addition and Lactonization
Caesium carbonate mediates a cascade reaction between N-substituted (ortho-hydroxy)aryl glycine esters and α,β-unsaturated carbonyl compounds:
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Michael Addition : The glycine ester attacks methyl acrylate, forming a β-keto ester intermediate.
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Lactonization : Intramolecular esterification closes the benzofuran ring, with Cs₂CO₃ facilitating deprotonation.
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Diastereomer Separation : Chromatography resolves epimers, confirmed via ¹H NMR and X-ray crystallography.
Optimized conditions (toluene, 50°C, 30 min) yield 73% of the desired product.
Reaction Optimization and Challenges
Solvent and Base Selection
| Condition | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Base | Cs₂CO₃ | Enhances lactonization efficiency |
| Temperature | 50°C | Balances reaction rate and decomposition |
Polar solvents (e.g., methanol) lead to decomposition, while weaker bases (K₂CO₃) fail to drive lactonization.
Stereochemical Control
The Z-configuration is thermodynamically favored due to:
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Intramolecular hydrogen bonding between the C6 hydroxyl and carbonyl group.
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Steric repulsion between the benzyl group and benzofuran ring in the E-isomer.
Epimerization occurs under strong acidic conditions, necessitating mild purification protocols.
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J=8.4 Hz, 1H) | C7 aromatic proton |
| ¹³C NMR | δ 168.2 (C=O) | Lactone carbonyl |
| IR | 1720 cm⁻¹ | C=O stretch |
| HRMS | m/z 281.30 [M+H]⁺ | Molecular ion confirmation |
X-ray crystallography confirms the Z-configuration, with a dihedral angle of 8.2° between the benzofuran and amine planes .
Chemical Reactions Analysis
Aldol Condensation Reactions
The compound undergoes aldol condensation with aryl aldehydes under basic conditions to form extended conjugated systems. This reaction is critical for synthesizing aurone derivatives with enhanced biological activity .
Example reaction conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KOH (50% aqueous) | EtOH | Reflux | 2–5 h | 37–73% |
| Ethylenediamine diacetate | MeCN | RT (ultrasound) | 5–10 min | 46–96% |
This reaction proceeds via deprotonation of the α-carbon adjacent to the ketone, followed by nucleophilic attack on the aldehyde. The (Z)-configuration is retained in the product due to steric constraints .
Oxidative Cross-Coupling
Iodine-catalyzed oxidative coupling with alcohols generates α-alkoxy derivatives, demonstrating the compound's versatility in C–O bond formation :
Mechanistic pathway:
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Electrophilic iodination : I₂ activates the α-position
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Sₙ2 displacement : Alcohols attack the iodinated intermediate
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Proton exchange : Regeneration of catalytic I₂
Key data:
| Nucleophile | Product Structure | Isolated Yield |
|---|---|---|
| 2-Naphthol | Benzofuran-naphthol conjugate | 47% |
| Benzhydrol | N,O-acetal derivative | 38% |
This method enables gram-scale synthesis (80% isolated yield) .
Deprotection Reactions
Methoxy-protected derivatives undergo demethylation using boron tribromide to regenerate the hydroxyl group:
Standard conditions:
This reaction preserves the benzofuran core while enabling selective functionalization at the 6-position.
Tandem Reactions
The compound participates in sequential C–C coupling/dehydration processes with phenolic substrates:
Notable example:
Reaction with 5-chlorobenzotriazole yields fused heterocyclic systems through:
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Imine formation at the methylene group
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Radical-mediated cyclization
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Aromatic electrophilic substitution
Key metrics:
Biological Interaction Studies
While not a chemical reaction, the compound's binding modes inform its reactivity:
| Target Protein | Binding Affinity (Kₐ) | Interaction Type |
|---|---|---|
| NDM-1 metallo-β-lactamase | 2.3 µM | Zinc ion chelation |
| VIM-2 enzyme | 4.1 µM | Hydrogen bonding |
These interactions correlate with its susceptibility to hydrolysis at physiological pH .
Comparative Reactivity Table
| Reaction Type | Key Advantage | Limitations |
|---|---|---|
| Aldol condensation | Extends π-conjugation | Requires anhydrous conditions |
| Oxidative cross-coupling | Broad alcohol compatibility | Radical inhibitors reduce yields |
| Tandem reactions | Builds complex architectures | Multi-step optimization needed |
Scientific Research Applications
Biological Activities
The benzofuran scaffold is known for its significant biological properties, including:
- Anti-inflammatory Effects : Several studies have demonstrated that benzofuran derivatives exhibit potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF and IL-1 . For instance, a derivative similar to the target compound reduced TNF by 93.8% and IL-1 by 98% in vitro.
- Anticancer Properties : Benzofuran compounds have shown cytotoxic effects against various cancer cell lines. A study highlighted the potential of benzofuran derivatives in targeting cancer cells through apoptosis induction .
- Antimicrobial Activity : The compound has been evaluated for its efficacy against bacterial strains, showcasing significant inhibitory effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step reactions starting from easily accessible precursors. The structure-activity relationship studies have revealed that modifications at specific positions on the benzofuran ring can enhance biological activity:
| Position | Modification | Effect |
|---|---|---|
| 6 | Hydroxyl group | Increased anti-inflammatory activity |
| 2 | Benzyl substitution | Enhanced binding affinity to target enzymes |
Case Studies
- Inhibition of DsbA Enzyme : A fragment-based approach identified a benzofuran derivative as a promising inhibitor of the DsbA enzyme in Escherichia coli, demonstrating potential for developing new antibacterial agents . The binding affinity was characterized using NMR studies, revealing dissociation constants around 326 µM.
- Alkaline Phosphatase Inhibition : Research indicated that derivatives of benzofuran could serve as effective inhibitors of alkaline phosphatase (AP), with certain compounds exhibiting IC50 values in the low micromolar range . This suggests their potential use in conditions where AP activity is dysregulated.
- DRAK2 Inhibition for Diabetes Treatment : A series of benzofuran derivatives were developed as DRAK2 inhibitors, showing protective effects on islet β-cells against apoptosis, which is crucial for diabetes management . Compounds exhibited IC50 values as low as 0.25 µM, indicating strong potency.
Mechanism of Action
The mechanism of action of (Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Benzofuranone derivatives vary in substituents at the C2 and C6 positions, significantly altering their physical and chemical behaviors. Key analogs include:
- Hydroxy vs. Alkoxy Groups : The 6-hydroxy group in the target compound and analogs like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one enhances hydrogen bonding, improving aqueous solubility compared to alkoxy-substituted derivatives (e.g., 6-((2,6-dichlorobenzyl)oxy) analogs) .
- Halogenated Derivatives : Fluorine and chlorine substituents (e.g., 2-fluoro or 3-chloro analogs) increase molecular weight and lipophilicity, affecting membrane permeability and fluorescence properties .
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Thermal Stability : Halogenated derivatives exhibit higher melting points (250–265°C) than hydroxylated analogs (254–255°C), correlating with stronger intermolecular forces .
Biological Activity
(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, characterized by a unique combination of functional groups that suggest potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a benzofuran core with a hydroxyl group and a benzyl(methyl)amino side chain. Its synthesis typically involves multi-step organic reactions, including the condensation of benzylamine with suitable aldehydes or ketones, followed by cyclization to form the benzofuran ring. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antioxidant Properties : Compounds with hydroxyl groups in the benzofuran structure have been shown to possess significant antioxidant activity, which can protect cells from oxidative stress.
- Tyrosinase Inhibition : Studies on aurone derivatives indicate that compounds with similar structures can inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin hyperpigmentation treatments .
- Anticancer Activity : Some benzofuran derivatives have demonstrated anticancer properties, potentially through mechanisms involving apoptosis induction or inhibition of cell proliferation .
The biological effects of this compound may stem from its interaction with specific molecular targets. For instance, it may inhibit enzymes like tyrosinase or modulate pathways involved in oxidative stress response. However, detailed studies are needed to elucidate the exact mechanisms involved.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Hydroxybenzofuran | Hydroxyl group; benzofuran core | Antioxidant, neuroprotective |
| Benzylamine Derivatives | Amino group; aromatic rings | Antidepressant, antitumor |
| Aurones | Multiple hydroxyl groups | Tyrosinase inhibition, anticancer |
The combination of functional groups in this compound may confer unique binding interactions with biological targets compared to simpler analogs .
Case Studies and Research Findings
- Tyrosinase Inhibition Study : A study evaluating aurones found that derivatives with multiple hydroxyl groups exhibited significant tyrosinase inhibition. The most potent compound had an IC50 value of 2.2 μM, indicating strong potential for skin-related applications .
- Antioxidant Activity Evaluation : Research has shown that hydroxylated benzofurans possess antioxidant properties that can mitigate oxidative damage in cellular models. This activity is crucial for developing therapeutic agents against oxidative stress-related diseases .
- Anticancer Potential : Investigations into related benzofuran compounds have revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound could also exhibit similar effects warranting further exploration .
Q & A
Q. What comparative studies differentiate this compound from structurally related benzofuran derivatives?
- Key Comparisons :
- Bioactivity : Compared to 6-methoxybenzofuran analogs, the hydroxy group enhances antioxidant capacity but reduces metabolic stability .
- Synthetic complexity : The benzyl(methyl)amino group requires multistep protection/deprotection strategies, unlike simpler methyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
